molecular formula C10H8ClNO2 B8656750 3-(4-Methoxyphenyl)-5-chloroisoxazole

3-(4-Methoxyphenyl)-5-chloroisoxazole

Cat. No. B8656750
M. Wt: 209.63 g/mol
InChI Key: QAKZCQGYFNVHKC-UHFFFAOYSA-N
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Patent
US05112841

Procedure details

To 30 g of phosphorus oxychloride were added 7.4 g (39 mmol) of 3-(4-methoxyphenyl)isoxazol-5-one, followed by the dropwise addition of 4 g (40 mmol) of triethylamine. After completion of the dropwise addition, the reaction mixture was stirred at 120°-125° C. for 4 hours. The solvent was then distilled off under reduced pressure. Ice water (100 ml) was added to the residue, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and then dried. Purification by silica gel column chromatography (solvent: hexane/ethyl acetate=10/1) gave the title compound as colorless crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[NH:15][O:16][C:17](=O)[CH:18]=2)=[CH:10][CH:9]=1.C(N(CC)CC)C>>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:18]=[C:17]([Cl:3])[O:16][N:15]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1NOC(C1)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 120°-125° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water (100 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography (solvent: hexane/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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